molecular formula C10H13ClN2O B1385875 3-[(2-Chlorobenzyl)amino]propanamide CAS No. 802262-24-4

3-[(2-Chlorobenzyl)amino]propanamide

Cat. No. B1385875
CAS RN: 802262-24-4
M. Wt: 212.67 g/mol
InChI Key: QRFDCILODKNAHH-UHFFFAOYSA-N
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Description

3-[(2-Chlorobenzyl)amino]propanamide, also known as 2-chloro-N-(2-chlorobenzyl)-N-methylpropanamide, is a synthetic organic compound that has been used in a variety of scientific applications. It is a colorless, odorless, and water-soluble compound that has a low melting point and is insoluble in most organic solvents. It is often used as a starting material in the synthesis of other compounds, and has also been used in various research applications.

Scientific Research Applications

Proteomics Research

CBPA is utilized in proteomics , the study of proteomes and their functions. Specifically, it’s used to identify and quantify proteins in complex mixtures and to understand protein structure and function. This compound can act as a building block in the synthesis of more complex molecules that interact with proteins, aiding in the study of protein behavior and interaction .

Drug Discovery

In drug discovery , CBPA serves as a precursor in the synthesis of potential pharmaceuticals. Its structure allows for the creation of analogs that can bind to specific proteins or enzymes, potentially leading to the development of new medications for diseases where protein interaction plays a key role.

Chemical Biology

Chemical biology: research benefits from CBPA as it can be used to modify proteins or peptides chemically. This modification helps in understanding the biological processes at a molecular level and can lead to the discovery of new biological pathways or targets for therapeutic intervention .

Material Science

CBPA finds applications in material science as well, where it can be used to create polymers or other materials with specific properties. For example, it could be used to synthesize materials with particular light absorption or emission characteristics, useful in creating sensors or other electronic devices.

Agricultural Chemistry

In agricultural chemistry , CBPA might be used to develop new compounds that can act as growth promoters or pesticides. By understanding how CBPA interacts with biological systems, researchers can design molecules that target specific pests or enhance crop growth safely and effectively.

Biochemical Research

Lastly, in biochemical research , CBPA can be used as a reagent to study enzyme kinetics and mechanisms. It can act as an inhibitor or activator for certain enzymes, providing insights into their function and how they can be regulated or modified for various applications .

properties

IUPAC Name

3-[(2-chlorophenyl)methylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-4-2-1-3-8(9)7-13-6-5-10(12)14/h1-4,13H,5-7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFDCILODKNAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorobenzyl)amino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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